3,5-Diphenylpentanoic acid
Description
Its synthesis involves hydrolysis of ethyl 3,5-diphenylpentanoate under alkaline conditions, yielding a crystalline solid with a melting point of 108–110°C . The compound’s structure is confirmed via NMR spectroscopy, showing aromatic proton resonances at δ 7.45–6.83 and aliphatic proton patterns centered at δ 3.30–1.62 . Its acyl chloride derivative (3,5-diphenylpentanoyl chloride) is synthesized using thionyl chloride, with a boiling point of 162°C at 0.75 mm Hg . The molecule’s extended aromatic system and carboxyl group make it a candidate for applications in organic synthesis, material science, and pharmaceutical intermediates.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32g/mol |
IUPAC Name |
3,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19) |
InChI Key |
KADKHVAFGMMXGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares 3,5-diphenylpentanoic acid with analogous aromatic carboxylic acids:
Key Research Findings
Synthetic Utility: this compound is a precursor to its acyl chloride, used in esterification and amidation reactions . In contrast, 3,5-dinitrobenzoic acid derivatives exhibit superior NLO properties (hyperpolarizability values up to 1.5 × 10⁻²⁷ esu) due to nitro groups facilitating charge transfer .
Chlorinated analogs (e.g., 5-(3,5-dichlorophenyl)-5-oxopentanoic acid) may exhibit higher toxicity due to halogen substituents, necessitating careful handling .
Solubility and Reactivity: The phenyl groups in this compound confer hydrophobicity, limiting aqueous solubility. In contrast, nitro or carboxylate derivatives (e.g., 3,5-dinitrobenzoic acid) show improved solubility in polar solvents . Methyl-substituted analogs (e.g., 3,5-dimethylphenylacetic acid) exhibit lower steric hindrance, enhancing reaction kinetics in coupling reactions .
Q & A
Q. What are the established synthetic routes for 3,5-Diphenylpentanoic acid, and how can researchers optimize reaction conditions?
this compound can be synthesized via hydrolysis of its ester derivatives. For example, the hydrolysis of 2-methyl-4,6-diphenyl-2-butanol ester using methylmagnesium iodide and decomposition with NH₄Cl yields the acid with 95% purity . Key optimization parameters include:
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Store at 3°C–8°C in airtight containers to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Disposal : Follow federal/state regulations for organic acid waste, utilizing certified hazardous waste disposal services .
Q. How can researchers validate the purity of synthesized this compound?
Q. What are the standard solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water.
- Stability : Degrades over extended storage; monitor via periodic HPLC to detect byproducts (e.g., phenylacetic acid derivatives) .
Advanced Research Questions
Q. How do temporal degradation effects impact experimental outcomes involving this compound?
Long-term storage or repeated freeze-thaw cycles can lead to:
Q. What methodologies address batch-to-batch variability in this compound synthesis?
- Quality Control :
- Peptide Content Analysis : Quantify acid content via titration or HPLC to ensure ≥98% purity.
- Salt Content : Use ion chromatography to monitor residual salts (e.g., NH₄Cl) from hydrolysis .
- Documentation : Maintain detailed logs of reaction parameters (temperature, catalyst ratios) to identify variability sources .
Q. How should researchers resolve contradictions in NMR data between synthesized batches?
- Step 1 : Re-run NMR under identical conditions (solvent, concentration) to rule out experimental error.
- Step 2 : Compare with literature data (e.g., δ 2.90–1.10 ppm for aliphatic protons) .
- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (C₁₉H₂₀O₂: expected m/z 280.1463) .
Q. What are the applications of this compound in asymmetric catalysis or chiral synthesis?
Q. How does this compound interact with biological systems in in vitro studies?
Q. What advanced computational tools predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
